1-(Quinolin-6-yl)prop-2-en-1-ol
Description
Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry and Drug Discovery
The quinoline ring system, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of heterocyclic chemistry and medicinal chemistry. researchgate.net Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Quinolines are present in a wide array of natural products, pharmaceuticals, and bioactive molecules. researchgate.net
The versatility of the quinoline nucleus allows for a wide range of chemical modifications, enabling the synthesis of a vast number of derivatives with diverse pharmacological activities. researchgate.net This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.gov The ability of the quinoline scaffold to be readily synthesized and modified makes it a highly attractive starting point for the development of new therapeutic agents. nih.gov
Importance of Allylic Alcohol Scaffolds in Organic Synthesis and Functional Molecules
Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, are exceptionally versatile building blocks in organic synthesis. fiveable.mewikipedia.org Their inherent reactivity allows them to participate in a wide variety of chemical transformations, making them invaluable intermediates for the construction of complex molecular architectures. fiveable.meresearchgate.net
These scaffolds can serve as precursors for a range of functional groups and can be employed as allylation reagents or as sources for aldehydes and ketones. researchgate.netingentaconnect.com The presence of both a hydroxyl group and a double bond allows for selective transformations at either functional group, providing chemists with a high degree of control over the synthetic outcome. This versatility has made allylic alcohols crucial in the synthesis of natural products, pharmaceuticals, and other functional molecules. researchgate.netresearchgate.net
Research Context and Scope Pertaining to 1-(Quinolin-6-yl)prop-2-en-1-ol and its Analogs
The research surrounding this compound and its analogs is situated at the intersection of heterocyclic chemistry, synthetic methodology development, and medicinal chemistry. The primary focus is on leveraging the unique properties of both the quinoline core and the allylic alcohol functionality to create novel molecules with potential applications in these areas.
The scope of research includes the development of efficient and selective synthetic methods for the preparation of these compounds. This often involves the use of transition metal catalysis to facilitate the key bond-forming reactions. rsc.orgrsc.org Furthermore, there is significant interest in exploring the reactivity of this compound as a building block for the synthesis of more complex quinoline-containing structures.
From a medicinal chemistry perspective, research is directed towards evaluating the biological activity of these compounds and their derivatives. Given the established pharmacological importance of the quinoline scaffold, there is a strong rationale for investigating the potential of this compound and its analogs as new therapeutic agents. For instance, derivatives of similar structures, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, have shown promise as antimycobacterial agents. nih.gov
Overview of Current Research Paradigms and Methodological Approaches
Current research on quinoline-based allylic alcohols like this compound is heavily influenced by modern synthetic organic chemistry paradigms. A significant emphasis is placed on the development of catalytic and atom-economical reactions that are both efficient and environmentally benign.
Catalytic Synthesis: Transition metal catalysis, particularly with palladium and iridium, has become a cornerstone for the synthesis of quinolines from various precursors, including allylic alcohols. rsc.orgrsc.orgorganic-chemistry.org These methods often involve oxidative cyclization or tandem isomerization/cyclization reactions. rsc.orgorganic-chemistry.org For example, palladium-catalyzed oxidative cyclization of aryl allylic alcohols and anilines provides a direct route to quinoline derivatives. rsc.orgrsc.org Similarly, iridium-catalyzed tandem reactions of allylic alcohols with 2-aminobenzyl alcohol have been shown to produce substituted quinolines in good yields. organic-chemistry.org
Asymmetric Synthesis: A growing area of focus is the development of asymmetric methods to produce enantiomerically pure quinoline derivatives. This is particularly important for medicinal chemistry applications, where the biological activity of a chiral molecule often resides in a single enantiomer. Asymmetric synthesis can be achieved through the use of chiral catalysts, such as chiral Ti(IV) complexes in Diels-Alder reactions to form tetrahydroquinoline derivatives. nih.gov
Table 1: Key Research Findings on the Synthesis of Quinoline Derivatives from Allylic Alcohols
| Catalyst System | Starting Materials | Reaction Type | Key Advantages |
| Palladium(II) acetate (B1210297) | Aryl allyl alcohols and anilines | Oxidative cyclization | Works without acid, base, or other additives; broad substrate scope. rsc.orgrsc.org |
| [IrCp*Cl2]2/KOH | Allylic alcohols and 2-aminobenzyl alcohol | Tandem isomerization/cyclization | Atom-economical and environmentally friendly. organic-chemistry.org |
| Chiral Ti(IV) complex | Electron-rich dienophiles and electron-poor dienes | Inverse electron demand Diels-Alder | Facile route to asymmetric tetrahydroquinoline derivatives. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8,12,14H,1H2 |
InChI Key |
DFEGQNQMLSMMOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC2=C(C=C1)N=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Quinolin 6 Yl Prop 2 En 1 Ol and Its Structural Analogs
Direct Synthesis Approaches to the 1-(Quinolin-6-yl)prop-2-en-1-ol Core
Direct approaches to forming the this compound structure typically start with a quinoline (B57606) derivative, most commonly quinoline-6-carbaldehyde (B1297982). These methods focus on the creation of the carbon-carbon bond between the quinoline ring and the allyl group, as well as the generation of the hydroxyl group.
Carbonyl Additions and Reduction Strategies
A primary and straightforward method for the synthesis of this compound is the addition of a vinyl nucleophile to quinoline-6-carbaldehyde. This can be achieved through several well-established reactions:
Grignard Reaction: The reaction of vinylmagnesium bromide with quinoline-6-carbaldehyde provides a direct route to the target allylic alcohol. This organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield this compound.
Organolithium Reactions: Vinyllithium can also be employed as the nucleophile in a similar fashion to the Grignard reagent, offering an alternative for the formation of the crucial carbon-carbon bond.
Following the addition, if a ketone analog (e.g., 1-(quinolin-6-yl)ethanone) is used as the starting material, a reduction step is necessary to obtain the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
| Starting Material | Reagent | Product |
| Quinoline-6-carbaldehyde | Vinylmagnesium bromide | This compound |
| Quinoline-6-carbaldehyde | Vinyllithium | This compound |
| 1-(Quinolin-6-yl)ethanone | Sodium borohydride | 1-(Quinolin-6-yl)ethanol |
Cross-Coupling Reactions Leading to the Allylic Alcohol Framework
While less direct for the specific synthesis of this compound, cross-coupling reactions are a powerful tool for creating the broader class of allylic alcohols and could be adapted for this purpose. For instance, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described for the synthesis of quinolines. rsc.org This suggests the possibility of strategies involving the coupling of a suitably functionalized quinoline (e.g., a haloquinoline) with a protected allylic alcohol derivative.
Quinoline Ring Formation and Functionalization in the Context of Prop-2-en-1-ol Derivatives
An alternative synthetic strategy involves constructing the quinoline ring system with the desired side chain or a precursor already attached to one of the starting materials. This approach leverages the rich history of quinoline synthesis and modern functionalization techniques.
Classical Heterocyclic Synthesis Methods for Quinoline Precursors
Several named reactions are cornerstones of quinoline synthesis and can be employed to generate precursors for this compound. iipseries.orgpharmaguideline.com These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.
Skraup Synthesis: This reaction involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.comorganicreactions.org By using a substituted aniline, one could potentially introduce the prop-2-en-1-ol moiety or a precursor. However, the harsh, strongly acidic and oxidizing conditions of the Skraup reaction may not be compatible with the sensitive allylic alcohol group. pharmaguideline.comwikipedia.orgnumberanalytics.com
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid to form quinolines. iipseries.orgslideshare.netwikipedia.orgsynarchive.com This method offers more flexibility in the substitution pattern of the resulting quinoline. wikipedia.orgnih.gov
Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group, catalyzed by acid or base, to form a quinoline. pharmaguideline.comwikipedia.orgorganic-chemistry.orgjk-sci.comnih.govresearchgate.net This is a versatile method for preparing substituted quinolines. pharmaguideline.comorganic-chemistry.orgnih.govresearchgate.net
Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinolines from the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization, hydrolysis, and decarboxylation. iipseries.orgwikiwand.commdpi.comjasco.rowikipedia.org
Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines. mdpi.comsynarchive.comwikipedia.orgquimicaorganica.orgmdpi.com
Pfitzinger Reaction: This reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netthieme-connect.comnih.govufpb.br
| Reaction Name | Reactants | Product Type |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline |
| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Active Methylene Compound | Substituted Quinoline |
| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate | 4-Hydroxyquinoline |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid |
Modern Metal-Catalyzed and Metal-Free Approaches for Quinoline Functionalization
Modern synthetic methods offer powerful tools for the functionalization of the quinoline core, which can be applied to introduce or modify the prop-2-en-1-ol side chain.
Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed C-H activation has become a significant strategy for the direct functionalization of quinolines. acs.orgmdpi.comnih.govnih.govacs.org This approach allows for the introduction of various functional groups at specific positions on the quinoline ring, potentially including precursors to the allylic alcohol. acs.orgnih.gov For example, palladium, rhodium, and iridium catalysts have been used for the site-selective functionalization of quinolines. mdpi.comorganic-chemistry.orgorganic-chemistry.org The C8 position of quinoline N-oxides can also be selectively functionalized. acs.orgrsc.org
Metal-Free Functionalization: In recent years, metal-free methods for quinoline functionalization have gained attention due to their environmental benefits. nih.govrsc.orgnih.govrsc.orgmdpi.comacs.org These can involve radical reactions, photochemical methods, or the use of strong bases to achieve C-H functionalization. mdpi.comrsc.org For instance, a metal-free tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-styrylanilines. nih.govacs.org
Multicomponent Reactions for Scaffold Assembly and Diversification
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.orgrsc.org MCRs offer a rapid and diverse approach to synthesizing substituted quinolines. rsc.orgrsc.orgacs.orgresearchgate.net
Povarov Reaction: This is a well-known MCR that typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgmdpi.com
Other MCRs: Various other MCRs have been developed for the synthesis of quinolines, often catalyzed by Lewis acids or other promoters. mdpi.comresearchgate.net These reactions provide a powerful platform for generating a library of structurally diverse quinoline derivatives. acs.org
Stereoselective Synthesis of Chiral this compound and its Enantiomers/Diastereomers
The creation of a single enantiomer of a chiral alcohol is a critical challenge in modern organic synthesis. For a target like this compound, the stereocenter at the carbinol position can be introduced through several powerful asymmetric transformations. These methods typically fall into two main categories: the asymmetric reduction of a prochiral ketone or the asymmetric allylation of an aldehyde.
Asymmetric Reduction of 1-(Quinolin-6-yl)prop-2-en-1-one
A primary strategy involves the enantioselective reduction of the corresponding prochiral α,β-unsaturated ketone, 1-(Quinolin-6-yl)prop-2-en-1-one. This approach offers direct access to the chiral allylic alcohol. Several highly reliable methods are applicable.
Corey-Bakshi-Shibata (CBS) Reduction: This method employs an oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of the ketone with a borane (B79455) source (e.g., BH₃·THF). wikipedia.orgyoutube.com The reaction is known for its high enantioselectivity and predictability, making it a cornerstone of asymmetric synthesis. nih.govwikipedia.org The choice of the (R)- or (S)-proline derivative determines which enantiomer of the alcohol is formed.
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning method uses a ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to achieve highly enantioselective hydrogenation of ketones. harvard.edunrochemistry.comwikipedia.org While exceptionally effective for many ketones, its application to α,β-unsaturated systems requires careful optimization to favor 1,2-reduction of the carbonyl over 1,4-reduction of the alkene.
Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), represents a green and highly selective method for ketone reduction. researchgate.netacs.orgnih.gov These enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite enantio- and regioselectivity, often outperforming chemical catalysts. rsc.org A screening of available KRED libraries could identify an enzyme capable of reducing the ketone precursor to either the (R) or (S) alcohol with near-perfect enantiomeric excess.
| Method | Key Reagents/Catalyst | Typical Conditions | Key Advantages |
|---|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane (BH₃) | Aprotic solvent (e.g., THF), low temperature | High enantioselectivity, predictable stereochemistry. wikipedia.org |
| Noyori Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂, H₂ gas | Alcohol solvent (e.g., MeOH), pressure | High turnover numbers, excellent enantioselectivity. nrochemistry.comyoutube.com |
| Biocatalytic Reduction | Ketoreductase (KRED), Cofactor (NAD(P)H) | Aqueous buffer, mild pH, room temperature | Extremely high selectivity, environmentally benign. acs.orgrsc.org |
Asymmetric Allylation of Quinoline-6-carbaldehyde
An alternative and equally powerful approach is the asymmetric addition of an allyl group to the aldehyde precursor, quinoline-6-carbaldehyde.
Brown Asymmetric Allylation: This classic method utilizes a chiral allylborane reagent, typically B-allyldiisopinocampheylborane, derived from the natural product α-pinene. unimi.ittminehan.comwikipedia.org The reaction proceeds with high reliability and enantioselectivity for a wide range of aldehydes, furnishing the corresponding homoallylic alcohols. core.ac.ukresearchgate.net
Keck Asymmetric Allylation: This protocol uses a catalytic amount of a chiral titanium-BINOL complex to mediate the addition of allyltributylstannane (B1265786) to an aldehyde. wikipedia.orglibretexts.orgalchetron.com The method is renowned for its high catalytic efficiency and excellent enantioselectivity under mild conditions. thieme-connect.comacs.org
| Method | Key Reagents/Catalyst | Typical Conditions | Key Advantages |
|---|---|---|---|
| Brown Asymmetric Allylation | B-allyldiisopinocampheylborane | Aprotic solvent (e.g., Et₂O), low temperature (-78 °C) | High enantioselectivity, reliable, based on natural chiral pool. unimi.itcore.ac.uk |
| Keck Asymmetric Allylation | (BINOL)Ti(IV) complex, Allyltributylstannane | Aprotic solvent (e.g., CH₂Cl₂), room temperature | Catalytic in the chiral source, high enantioselectivity. wikipedia.orglibretexts.org |
Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound Production
Sustainable Synthesis of the Quinoline Core
The quinoline ring system is often constructed using classic named reactions, which have been adapted for sustainability.
Friedländer Annulation: This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct routes to polysubstituted quinolines. conicet.gov.ar Green variants of this reaction utilize water as a solvent, often proceeding without any catalyst, or employ recyclable heterogeneous catalysts like tungstophosphoric acid or graphene oxide to minimize waste. nih.govnih.govorganic-chemistry.orgresearchgate.net
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds using an acid catalyst. wikipedia.orgsynarchive.comslideshare.net Modern protocols have replaced harsh acids with greener alternatives like p-toluenesulfonic acid or iodine and have explored solvent-free conditions. wikipedia.orgresearchgate.net
Energy-Efficient Protocols: The use of microwave irradiation has been shown to dramatically reduce reaction times and increase yields for many quinoline syntheses, including the Friedländer and Knoevenagel condensations. benthamdirect.combohrium.combenthamdirect.comingentaconnect.comacs.org This technique aligns with green chemistry goals by reducing energy consumption compared to conventional heating.
A sustainable route to this compound would involve a multi-step process where each stage incorporates green principles. A plausible sequence could be:
Green Quinoline Formation: Synthesis of a key intermediate, such as 6-acetylquinoline (B1266891) or quinoline-6-carbaldehyde, via a one-pot, microwave-assisted, or water-based Friedländer or Doebner-von Miller reaction. organic-chemistry.orgacs.orgorganic-chemistry.org
Biocatalytic Transformation: Conversion of the intermediate to the final chiral alcohol using a highly selective ketoreductase (for the ketone) or a lyase/hydratase system (for the aldehyde), performed in an aqueous medium. nih.govnih.gov
This combination of a green-catalyzed ring formation followed by a biocatalytic stereoselective step would represent a state-of-the-art, sustainable pathway to the target molecule.
| Green Strategy | Examples | Key Advantages |
|---|---|---|
| Alternative Solvents | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact. organic-chemistry.org |
| Heterogeneous/Recyclable Catalysts | Graphene Oxide, Nanocatalysts (Fe₃O₄), Polymer-supported acids | Ease of separation, catalyst reuse, reduced waste. conicet.gov.arnih.govacs.orgnih.gov |
| Energy Efficiency | Microwave Irradiation, Ultrasonic Irradiation | Shorter reaction times, lower energy consumption, often higher yields. benthamdirect.combenthamdirect.com |
| Atom Economy | One-Pot / Multi-component Reactions | Minimizes intermediate purification steps, reduces solvent use and waste. acs.orgacs.orgnih.gov |
Chemical Reactivity and Derivatization Pathways of 1 Quinolin 6 Yl Prop 2 En 1 Ol
Transformations of the Allylic Alcohol Functionality
The allylic alcohol moiety is a key site for a variety of chemical reactions, including oxidations, reductions, rearrangements, and nucleophilic substitutions. These transformations alter the side chain of the molecule while leaving the core quinoline (B57606) structure intact.
Oxidation and Reduction Reactions
The allylic alcohol group of 1-(Quinolin-6-yl)prop-2-en-1-ol can be readily oxidized or reduced to yield different functional groups.
Oxidation: Mild oxidation of the secondary allylic alcohol leads to the corresponding α,β-unsaturated ketone, 1-(Quinolin-6-yl)prop-2-en-1-one. This transformation is a common and crucial step in the synthesis of various chalcone-like structures. In a documented example, a similar compound, (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)-3-(2-methoxy-phen-yl)prop-2-en-1-one, highlights the formation of this propenone linkage which is central to its molecular structure nih.gov.
Reduction: The reduction of the allylic alcohol can proceed in different ways depending on the reaction conditions. Catalytic hydrogenation can reduce the carbon-carbon double bond, leading to 1-(Quinolin-6-yl)propan-1-ol. Alternatively, methods for the deoxygenation of alcohols can convert the hydroxyl group into an alkyl group, a process known as deoxygenative alkylation. Iridium-catalyzed systems, for instance, have been used for the deoxygenative alkylation of alcohols, including those with quinoline moieties, to form long-chain alkanes acs.org.
| Reaction Type | Reagent/Catalyst | Product |
| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 1-(Quinolin-6-yl)prop-2-en-1-one |
| Reduction (Double Bond) | H₂, Pd/C | 1-(Quinolin-6-yl)propan-1-ol |
| Reduction (Deoxygenation) | Iridium Catalyst | 6-Allylquinoline |
Rearrangements (e.g., Claisen-Type Rearrangements)
Allylic alcohols are classic substrates for sigmatropic rearrangements, which are powerful tools for forming carbon-carbon bonds.
Claisen Rearrangement: The Claisen rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement that typically involves an allyl vinyl ether. wikipedia.orgorganic-chemistry.org To make this compound amenable to this reaction, it must first be converted into an allyl vinyl ether. This can be achieved through various methods, such as a mercury(II)-catalyzed reaction with an alkyne. Once formed, heating the resulting allyl quinolin-6-yl vinyl ether would initiate the rearrangement to produce a γ,δ-unsaturated carbonyl compound.
Johnson-Claisen Rearrangement: A more direct variation is the Johnson-Claisen rearrangement, which involves reacting an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orglibretexts.orgnumberanalytics.com This reaction converts this compound directly into a γ,δ-unsaturated ester. The reaction typically requires high temperatures but can be accelerated using microwave heating. libretexts.org
Deacylative Allylation: This process involves a retro-Claisen activation where the allylic alcohol reacts with a ketone pronucleophile. This in-situ reaction generates an allylic acetate (B1210297) and a carbanion, which can then be coupled using a palladium catalyst nih.gov.
| Rearrangement Type | Reactant(s) | Key Intermediate | Product Type |
| Claisen Rearrangement | This compound + Alkyne | Allyl quinolin-6-yl vinyl ether | γ,δ-Unsaturated carbonyl |
| Johnson-Claisen Rearrangement | This compound + Orthoester | Ketene acetal | γ,δ-Unsaturated ester |
| Deacylative Allylation | This compound + Ketone | Allylic acetate + Carbanion | Allylated ketone |
Esterification, Etherification, and Amination Reactions
The hydroxyl group of the allylic alcohol is a prime site for nucleophilic substitution, allowing for the introduction of various functionalities.
Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid (Fischer esterification) or, more commonly, with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction produces an allylic ester derivative, such as quinolin-6-yl(prop-2-en-1-yl) carboxylate. A related structure, quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate, demonstrates the formation of an ester linkage at the 6-position of the quinoline ring nih.gov.
Etherification: The formation of an ether linkage (etherification) can be achieved under various conditions. For instance, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized by reacting an epoxide with an alcohol in the presence of sodium metal nih.gov. For this compound, Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, would yield the corresponding ether.
Amination: Direct substitution of the hydroxyl group with an amino group (allylic amination) is a well-established transformation. This can be accomplished using transition-metal catalysts, which activate the alcohol for nucleophilic attack by an amine. This provides a route to allylic amines, which are valuable synthetic intermediates.
Functionalization of the Quinoline Ring System
The quinoline ring is an aromatic heterocycle that can undergo a variety of substitution and annulation reactions. The existing substituent at the 6-position influences the regioselectivity of these transformations.
Regioselective Halogenation and Electrophilic/Nucleophilic Substitution Reactions
The electronic nature of the quinoline ring, which consists of a more electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring, governs its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially on the electron-rich carbocyclic (benzene) ring. uop.edu.pktutorsglobe.com For an unsubstituted quinoline, these reactions typically yield a mixture of 5- and 8-substituted products. uop.edu.pkreddit.comyoutube.com The presence of the prop-2-en-1-ol group at the 6-position will direct incoming electrophiles, with the C5 and C7 positions being potential sites for functionalization. Metal-free protocols for the regioselective C5-halogenation of 8-substituted quinolines have been developed, demonstrating the ability to control the site of substitution. rsc.orgrsc.org Similarly, copper-catalyzed methods have been employed for the halogenation of quinolines at the C5 and C7 positions using simple sodium halides rsc.org.
Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions target the electron-deficient pyridine ring, primarily at the C2 and C4 positions. youtube.comquimicaorganica.orgresearchgate.net These reactions often require the presence of a good leaving group, such as a halogen, at these positions. The Chichibabin reaction, for example, involves the reaction of quinoline with sodamide to introduce an amino group at the 2-position uop.edu.pk. Direct amination of nitroquinolines via vicarious nucleophilic substitution (VNS) of hydrogen is another method to functionalize the ring with amino groups, typically at positions ortho or para to a nitro group nih.gov.
| Position(s) | Reaction Type | Typical Reagents |
| C5, C8 | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) |
| C5, C7 | Electrophilic Halogenation | Trihaloisocyanuric acid, NaX/Cu(II) |
| C2, C4 | Nucleophilic Substitution | NaNH₂ (Amination), KNH₂ |
Cycloaddition Reactions and Heterocycle Annulation
The quinoline system can participate in cycloaddition reactions to build more complex, fused-ring systems.
[2+2] and [4+2] Cycloadditions: Quinolines can undergo photochemical dearomative [2+2] cycloaddition reactions with alkenes to form structurally complex cyclobutane-fused systems researchgate.netnih.gov. Additionally, [4+2] cycloaddition (Diels-Alder type) reactions have been reported where a Schiff base derived from an aniline (B41778) acts as a diene, reacting with a dienophile to construct the quinoline ring system combichemistry.comacs.org. The Povarov reaction is another example, involving the cycloaddition between an aromatic imine and an alkene to form substituted quinolines iipseries.org.
Heterocycle Annulation (Triazole Formation via Click Chemistry): A powerful method for attaching a new heterocyclic ring is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbiu.ac.il To utilize this reaction, the this compound molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. For example, an azide could be introduced onto the quinoline ring via nucleophilic substitution of a halogenated precursor. This azide-functionalized quinoline could then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring, linking the quinoline to another molecular fragment. This approach has been successfully used to synthesize a variety of 1,2,3-triazole quinoline analogues researchgate.netresearchgate.net.
Alkylation and Acylation Strategies
The derivatization of this compound at the hydroxyl group through alkylation and acylation introduces a diverse range of functionalities, significantly modifying the molecule's physicochemical properties. These strategies are pivotal in medicinal chemistry for structure-activity relationship (SAR) studies.
Alkylation of the Hydroxyl Group:
The introduction of an alkyl group to the hydroxyl moiety of this compound results in the formation of an ether linkage. This transformation can be achieved under various conditions, typically involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkylating agent. A classic approach is the Williamson ether synthesis, where a strong base is used to generate the alkoxide, followed by reaction with an alkyl halide.
For instance, the reaction of this compound with sodium hydride (NaH) or a similar strong base in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) would generate the corresponding sodium alkoxide. Subsequent addition of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding methyl or benzyl ether. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.
Transition metal-catalyzed allylic alkylations represent a more sophisticated approach. While often focused on C-C bond formation, methodologies using free allylic alcohols have been developed. nih.govacs.org These reactions, typically catalyzed by palladium or iridium complexes, can proceed through a π-allyl intermediate, offering alternative pathways for functionalization. nih.govacs.org
A study on the synthesis of related 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives demonstrated the formation of alkoxy derivatives (ethers) by reacting an epoxide precursor with sodium metal in the respective alcohol as the solvent. nih.gov While the starting material and mechanism differ, this highlights a viable route to ethers within a quinoline-propanol framework.
Interactive Data Table: Representative Alkylation Reactions
| Product Name | Alkylating Agent | Base/Catalyst | Solvent |
| 6-(1-Methoxyprop-2-en-1-yl)quinoline | Methyl iodide | Sodium hydride | THF |
| 6-(1-Ethoxyprop-2-en-1-yl)quinoline | Ethyl bromide | Potassium tert-butoxide | Dioxane |
| 6-(1-(Benzyloxy)prop-2-en-1-yl)quinoline | Benzyl bromide | Sodium hydride | DMF |
| 6-(1-(Allyloxy)prop-2-en-1-yl)quinoline | Allyl bromide | Potassium carbonate | Acetone |
Acylation of the Hydroxyl Group:
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to act as a catalyst. Common bases include pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP).
The acylation of this compound can be readily achieved by treating the alcohol with, for example, acetyl chloride or acetic anhydride in the presence of pyridine. The pyridine serves as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also as an acid scavenger. This straightforward and high-yielding reaction is a common strategy in the synthesis of prodrugs or for the protection of hydroxyl groups during multi-step syntheses.
The reactivity of the quinoline nitrogen can sometimes interfere with these reactions, for instance, by reacting with the acylating agent. However, the hydroxyl group is generally more nucleophilic, and under controlled conditions, selective O-acylation can be achieved.
Interactive Data Table: Representative Acylation Reactions
| Product Name | Acylating Agent | Base/Catalyst | Solvent |
| 1-(Quinolin-6-yl)prop-2-en-1-yl acetate | Acetyl chloride | Pyridine | Dichloromethane |
| 1-(Quinolin-6-yl)prop-2-en-1-yl benzoate | Benzoyl chloride | Triethylamine, DMAP | THF |
| 1-(Quinolin-6-yl)prop-2-en-1-yl pivalate | Pivaloyl chloride | Pyridine | Chloroform |
| 1-(Quinolin-6-yl)prop-2-en-1-yl acrylate | Acryloyl chloride | Triethylamine | Diethyl ether |
Mechanistic Elucidation of Key Derivatization Reactions Involving this compound
Understanding the reaction mechanisms for the derivatization of this compound is fundamental for optimizing reaction conditions and predicting potential side products. The key reactive centers in the molecule are the allylic alcohol, the carbon-carbon double bond, and the quinoline ring system.
Mechanism of O-Alkylation and O-Acylation:
The alkylation and acylation of the hydroxyl group generally proceed via nucleophilic substitution pathways.
Alkylation (Williamson Ether Synthesis): This reaction follows a typical S(_N)2 mechanism . The first step involves the deprotonation of the alcohol by a strong base (e.g., NaH) to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single concerted step, leading to the displacement of the halide leaving group and the formation of the ether. The stereochemistry at the carbinol center, if chiral, would be retained as the C-O bond is not broken.
Acylation: The acylation with an acyl chloride in the presence of a base like pyridine involves a nucleophilic acyl substitution mechanism. The lone pair on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base (pyridine) facilitates this process by deprotonating the initially formed oxonium ion and neutralizing the resulting HCl. In some cases, the base can first react with the acyl chloride to form a more reactive acylpyridinium salt, which is then attacked by the alcohol.
Mechanisms Involving the Allylic System:
The presence of the allyl group introduces the possibility of reactions involving the double bond and the potential for rearrangements.
Allylic Substitution: Transition metal-catalyzed reactions, particularly with palladium, can proceed through the formation of a π-allyl palladium complex . In such a mechanism, a Pd(0) catalyst would coordinate to the double bond of the allylic alcohol (or a derivative with a better leaving group). Oxidative addition would then lead to the formation of a cationic π-allyl palladium intermediate, with the hydroxyl group (or its derivative) departing. A nucleophile can then attack either end of the allyl system, which can sometimes lead to a mixture of regioisomers.
Reactions of Alcohols with Hydrogen Halides: The reaction of secondary, allylic alcohols with hydrogen halides (HX) typically proceeds through an S(_N)1 mechanism . libretexts.org The first step is the protonation of the hydroxyl group by the acid to form a good leaving group (water). libretexts.org This is followed by the departure of water to form a resonance-stabilized allylic carbocation. The halide ion can then attack either of the two electrophilic carbons of the carbocation, potentially leading to the formation of rearranged products. libretexts.org
Reactivity of the Quinoline Nucleus:
The quinoline ring itself can participate in or be affected by the reaction conditions. The nitrogen atom is basic and nucleophilic, and the aromatic rings can undergo electrophilic or nucleophilic substitution.
C-H Functionalization: While the focus here is on derivatization of the propenol side chain, it is noteworthy that under specific catalytic conditions (e.g., Co(III) or Rh(III) catalysis), direct C-H allylation of the quinoline ring can occur, often directed by a coordinating group. mdpi.com For instance, the allylation of quinoline N-oxides with allylic alcohols has been demonstrated at the C8 position. mdpi.com This highlights the potential for competing reactions at the quinoline core if appropriate catalysts are employed.
The interplay between these potential reaction pathways must be considered when designing synthetic routes for the derivatization of this compound. The choice of reagents, catalysts, and reaction conditions will ultimately determine the chemoselectivity and the final product distribution.
Biological Activities and Mechanistic Investigations of 1 Quinolin 6 Yl Prop 2 En 1 Ol Derivatives
Antimicrobial Spectrum and Potency
Derivatives of the quinoline (B57606) nucleus have demonstrated a broad range of antimicrobial effects, including antibacterial, antifungal, antitubercular, and antiprotozoal activities.
Quinoline derivatives are recognized for their significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For instance, a series of synthesized 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for their antibacterial activity against various pathogens. nih.gov The results indicated that these compounds exhibited a range of good to moderate antibacterial effects. nih.gov Specifically, compounds 8c, 8d, 8e, 8g, 8k, and 8o displayed notable activity against Staphylococcus albus, while compounds 8c and 8n were effective against Proteus mirabilis and Escherichia coli, respectively. nih.gov
In another study, novel quinoline-based hydroxyimidazolium hybrids were evaluated for their antibacterial action. mdpi.com While most of these hybrids showed limited inhibition of Gram-negative bacteria, hybrid 7b was identified as a potent molecule against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com Furthermore, some quinoline-2-one derivatives have shown promising antibacterial activity against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some quinoline derivatives is thought to involve the inhibition of bacterial dihydrofolate reductase (DHFR), a crucial enzyme in folate biosynthesis. mdpi.com
The primary mechanism of antifungal action for many quinoline derivatives involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and, ultimately, cell death. nih.govmdpi.com Key enzymes in the ergosterol pathway, such as squalene (B77637) epoxidase and C14-demethylase, are common targets for antifungal agents. nih.gov
Research into various quinoline-type compounds has highlighted their potential as inhibitors of this pathway. nih.gov For example, a study analyzing twelve quinoline derivatives demonstrated their effectiveness against a range of Candida species, Microsporum gypseum, and Cryptococcus neoformans by targeting proteins crucial for ergosterol biosynthesis, such as Erg1, Erg11, and Erg24. researchgate.net Similarly, certain pyrazole-containing fused pyridine-pyrimidine derivatives with structural similarities to quinoline have been shown to exert their antifungal effect through the inhibition of ergosterol biosynthesis. nih.gov Additionally, quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and various Candida and Aspergillus species. mdpi.com
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with quinoline derivatives showing significant promise. nih.govnih.gov A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv. nih.gov Several of these compounds exhibited moderate to good antitubercular activity, with MIC values ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a and 8h showed activity comparable to the standard drug pyrazinamide. nih.gov The substitution pattern on the quinoline ring and the nature of the alkoxy group were found to influence the antitubercular potency. nih.gov
Another study focused on quinolone derivatives and identified compounds with potent activity against the M. tuberculosis H37Rv strain, with some derivatives exhibiting MIC values in the range of 1.2–3 μg/mL. nih.gov These active compounds were also found to be non-toxic to mammalian cells. nih.gov
| Compound | Substituent (R) | Substituent (R1) | MIC (μM) nih.gov |
|---|---|---|---|
| 8a | H | CH3 | 14.4 |
| 8h | Cl | C2H5 | 19.8 |
| 8j | Cl | - | 47.2 |
| 8l | Br | - | 42.7 |
| 8m | F | CH3 | 106.4 |
The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and quinine. nih.gov Modern research continues to explore new quinoline derivatives for their activity against malaria parasites, including resistant strains. nih.govnih.gov Synthetic quinoline derivatives, including those combined with sulfonamide or hydrazine/hydrazide groups, have demonstrated promising in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Some of these compounds also showed significant schizonticidal action in mice infected with Plasmodium berghei. nih.gov
Beyond malaria, quinoline derivatives have exhibited broad-spectrum antiprotozoal activity. uantwerpen.be A study of quinoline derivatives incorporating arylnitro and aminochalcone moieties revealed significant in vitro activity against a panel of trypanosomatid parasites. uantwerpen.be Several compounds displayed submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with high selectivity over mammalian cells. uantwerpen.be
| Compound | Target Organism | EC50 (μM) |
|---|---|---|
| 2c | T. b. rhodesiense | 0.68 |
| 2d | T. b. rhodesiense | 0.8 |
| 4i | T. b. rhodesiense | 0.19 |
| 2d | T. b. brucei | 1.4 |
| 4i | T. b. brucei | 0.4 |
| 2a | T. cruzi | 8.12 |
| 4h | T. cruzi | 0.46 |
Anticancer and Antitumor Potential
The antiproliferative properties of quinoline derivatives against various cancer cell lines are well-documented, with research focusing on their ability to inhibit cell growth and induce apoptosis.
Derivatives of quinoline have been evaluated for their cytotoxic effects against a range of human cancer cell lines. A study on novel 6-(quinolin-2-ylthio) pyridine (B92270) derivatives demonstrated potent cytotoxic activity against the human breast adenocarcinoma cell line MCF-7 . nih.govsci-hub.se
Further investigations into quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids revealed significant activity against both MCF-7 and the triple-negative breast cancer cell line MDA-MB-231 . nih.gov One of the most active compounds, 9f , induced apoptosis in MDA-MB-231 cells, suggesting a potential mechanism of action. nih.gov
The cytotoxic potential of a novel 5-methyl-5H-indolo[2,3-b]quinoline derivative, BAPPN , was assessed against several cancer cell lines, including hepatocellular carcinoma (HepG-2 ), colon carcinoma (HCT-116 ), and breast cancer (MCF-7 ). nih.gov This compound exhibited notable cytotoxicity, with IC50 values indicating its potential as an anticancer agent. nih.gov The proposed mechanism involves the upregulation of apoptotic proteins and downregulation of proliferative proteins. nih.gov While extensive research has been conducted on these cell lines, specific data for derivatives of 1-(Quinolin-6-yl)prop-2-en-1-ol against SKBR3 and MGC-803 cell lines is less prevalent in the available literature.
| Derivative Type | Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|---|
| 6-(quinolin-2-ylthio) pyridine | 4d | MCF-7 | 8.9 | sci-hub.se |
| 4f | MCF-7 | 6.39 | sci-hub.se | |
| 4g | MCF-7 | 7.8 | sci-hub.se | |
| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide | 9f | MCF-7 | 16.84 | nih.gov |
| MDA-MB-231 | 21.78 | nih.gov | ||
| Indolo[2,3-b]quinoline | BAPPN | MCF-7 | 3.1 (µg/mL) | nih.gov |
| HepG-2 | 3.3 (µg/mL) | nih.gov | ||
| HCT-116 | 23 (µg/mL) | nih.gov |
Molecular Target Identification and Binding Modes
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific molecular targets within cells. Key among these are tubulin, a critical component of the cytoskeleton, and the human epidermal growth factor receptor 2 (HER2), a protein implicated in certain types of cancer.
Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding
A significant mechanism of action for many quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov By interfering with their formation, these compounds can induce cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development. nih.govsemanticscholar.org
Several studies have shown that quinoline-based compounds, including derivatives of this compound, bind to the colchicine site on β-tubulin. nih.govsemanticscholar.orgmdpi.com This binding site is a well-established target for microtubule-destabilizing agents. nih.govmdpi.com The interaction at the colchicine site prevents the assembly of α- and β-tubulin heterodimers into microtubules. nih.govsemanticscholar.org For instance, quinolin-6-yloxyacetamide derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating activity against various human cancer cell lines. nih.govmdpi.com Docking studies have further elucidated the binding mode, revealing that these derivatives can fit into the funnel-shaped cavity of the colchicine binding site, which is surrounded by specific amino acid residues. semanticscholar.org The quinoline moiety itself can engage in π-π stacking interactions within this site. researchgate.net
Notably, some synthesized quinoline derivatives have exhibited superior cytotoxic activities compared to colchicine itself against cancer cell lines such as HepG-2, HCT-116, and MCF-7. nih.govsemanticscholar.org For example, a series of novel quinoline derivatives designed as tubulin polymerization inhibitors targeting the colchicine binding site showed significant antitumor activity, with one compound, in particular, demonstrating potent efficacy against MDA-MB-231 breast cancer cells and inhibiting tubulin polymerization with a notable IC50 value. nih.govresearchgate.net
HER2 Inhibition
Human epidermal growth factor receptor 2 (HER2) is a key therapeutic target in certain cancers, particularly HER2-positive breast cancer. nih.gov While some HER2 kinase inhibitors exist, achieving high selectivity over the closely related epidermal growth factor receptor (EGFR) remains a challenge. nih.gov Research into quinoline derivatives has explored their potential as selective HER2 inhibitors. A study focused on isoquinoline-tethered quinazoline (B50416) derivatives, which share structural similarities with the quinoline scaffold, demonstrated enhanced HER2 inhibition over EGFR. nih.gov These derivatives showed improved anti-proliferative effects against HER2-dependent SKBR3 cells and one representative compound exhibited more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug, lapatinib. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into the structural features necessary for potent and selective activity.
Key findings from SAR studies on quinoline derivatives targeting tubulin include:
Substitution at the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence activity. For instance, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α(2C)-adrenoceptor. nih.gov
The Role of the Linker and Terminal Groups: The linker connecting the quinoline core to other moieties and the nature of the terminal groups are also important. In a study of compounds designed to reverse multidrug resistance, a key structural feature for high activity was the deviation of two aryl rings in the hydrophobic moiety from a common plane, allowing for interaction with P-glycoprotein. nih.gov Additionally, a minimum distance of 5 Å between the hydrophobic moiety and a basic nitrogen atom was found to be necessary for high activity. nih.gov
Impact of Specific Functional Groups: The presence of certain functional groups can enhance activity. For example, in a series of pyridine derivatives, the insertion of methyl (CH3) and nitro (NO2) groups in the para position improved antiproliferative activity. mdpi.com Conversely, hydroxyl (OH) groups at certain positions increased the IC50 values, indicating lower potency. mdpi.com
The following table summarizes the impact of different structural modifications on the biological activity of quinoline derivatives:
| Structural Modification | Observed Effect on Biological Activity | Reference |
| Substituent at the 3-position of the quinoline ring | Critical for α(2C)-adrenoceptor antagonist potency. | nih.gov |
| Deviation of two aryl rings from a common plane | Enhances interaction with P-glycoprotein, reversing multidrug resistance. | nih.gov |
| Minimum distance of 5 Å between hydrophobic moiety and basic nitrogen | Necessary for high MDR-reversing activity. | nih.gov |
| Para-substitution with CH3 and NO2 groups on a pyridine derivative | Improved antiproliferative activity. | mdpi.com |
| Ortho- and meta-substitution with CH3 group on a pyridine derivative | Increased IC50 values (lower potency). | mdpi.com |
| Presence of OH groups on a pyridine derivative | Increased IC50 values (lower potency). | mdpi.com |
| N,N-dialkylamide substituent size in 1H-quinolin-2-ones | Strongly influences activity and selectivity as steroid 5α-reductase inhibitors. | nih.gov |
Other Pharmacological Activities
Beyond their anticancer potential, derivatives of this compound and related quinoline compounds have been investigated for a range of other pharmacological activities.
Antiviral Properties
The quinoline scaffold is present in several established antiviral drugs. nih.gov Research has explored the potential of novel quinoline derivatives against various viruses. For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown activity in inhibiting the replication of the Zika virus (ZIKV). nih.gov The crystal structures of quinoline compounds substituted at the 2-position with a vinyl group have been studied to understand their potential as antiviral agents. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Quinoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. researchgate.net They can modulate the immune response by interfering with the regulation of immune cells and the synthesis of pro-inflammatory cytokines. mdpi.com Some derivatives have been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net A study on indeno[1,2-c]quinoline derivatives identified compounds with potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation, key processes in inflammation. nih.gov Furthermore, some quinoline-based compounds have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. mdpi.comnih.gov
Neuroprotective and Anti-Alzheimer's Disease Potential
The potential of quinoline derivatives in the context of neurodegenerative disorders like Alzheimer's disease is an active area of research. arabjchem.orgresearchgate.net Some quinoline derivatives have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, a key feature of Alzheimer's pathology. arabjchem.orgmdpi.com Molecular docking studies suggest that the quinoline moiety can bind to the peripheral anionic site of AChE. arabjchem.org Furthermore, certain quinoline-based metal chelators have demonstrated significant neuroprotection against Aβ peptide- and H2O2-induced toxicities in cell models of Alzheimer's disease. nih.gov
Enzyme Inhibition Activities
In addition to the enzymes already mentioned, quinoline derivatives have been found to inhibit a variety of other enzymes.
Tyrosine Kinases: As previously discussed, derivatives have been developed as inhibitors of HER2 tyrosine kinase. nih.gov Other research has also explored 4-anilinoquinolinylchalcone derivatives as potential anticancer agents that may target tyrosine kinases. nih.gov
Acetylcholinesterase and Butyrylcholinesterase: As noted in the context of Alzheimer's disease, quinoline derivatives have shown inhibitory activity against these enzymes. arabjchem.orgmdpi.com
Rho-associated protein kinase (ROCK): While not extensively detailed in the provided context, the broad enzymatic inhibitory potential of quinoline derivatives suggests that inhibition of kinases like ROCK is a plausible area of investigation.
Other Enzymes: Quinoline derivatives have also been evaluated as inhibitors of steroid 5α-reductases, with activity and selectivity being dependent on the specific structural features of the compounds. nih.gov Additionally, some derivatives are expected to act as inhibitors of catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B). researchgate.netmdpi.com
The following table provides a summary of the inhibitory activity of selected quinoline derivatives against various enzymes:
| Enzyme Target | Derivative Class | Observed Activity | Reference |
| Tubulin | Quinolin-6-yloxyacetamides | Potent inhibition of tubulin polymerization. | nih.govmdpi.com |
| HER2 Kinase | Isoquinoline-tethered quinazolines | Enhanced and selective inhibition. | nih.gov |
| Acetylcholinesterase (AChE) | Quinoline-thiosemicarbazones | Potent inhibition, some exceeding the reference drug galantamine. | arabjchem.org |
| Butyrylcholinesterase (BChE) | Quinoline-thiosemicarbazones | Moderate to strong inhibition. | arabjchem.org |
| Steroid 5α-reductases | 6-Substituted 1H-quinolin-2-ones | Isozyme-selective inhibition. | nih.gov |
| Cyclooxygenase-2 (COX-2) | 1,2,4-Triazine-Quinoline Hybrids | Potent and selective inhibition. | nih.gov |
| 15-Lipoxygenase (15-LOX) | 1,2,4-Triazine-Quinoline Hybrids | Potent inhibitory activities. | nih.gov |
Comprehensive Cellular and Molecular Mechanisms of Action for this compound Derivatives
The biological effects of quinoline derivatives are diverse and contingent on the nature and position of their substituents. researchgate.net Investigations into structurally similar compounds, particularly those with substitutions at the 6-position of the quinoline nucleus, offer insights into their potential mechanisms of action.
Research into a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives has revealed significant antimycobacterial properties. nih.gov These compounds have been tested against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis, demonstrating moderate to good activity. nih.gov The mechanism of action for many antimycobacterial agents involves the inhibition of essential cellular processes in the bacterium, such as cell wall synthesis, protein synthesis, or nucleic acid replication. For these quinoline derivatives, the structure-activity relationship suggests that the substituents on the quinoline ring and the alkoxy group play a crucial role in their inhibitory capacity. nih.gov For instance, the presence of a bromo group at the 6-position of the quinoline ring, combined with different alkoxy groups, has been shown to result in good antimycobacterial activity. nih.gov
The following table summarizes the antimycobacterial activity of several 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives against M. tuberculosis H37Rv.
| Compound | R (Substituent at position 6) | R1 (Alkoxy group) | MIC (μM) |
| 8a | H | CH3 | 14.4 |
| 8b | H | C2H5 | 28.5 |
| 8c | H | n-C3H7 | 56.6 |
| 8d | H | n-C4H9 | 27.9 |
| 8e | Br | CH3 | 24.1 |
| 8f | Br | C2H5 | 23.8 |
| 8g | Br | n-C3H7 | 23.5 |
| 8h | Br | n-C4H9 | 11.6 |
| 8i | Cl | CH3 | 106.4 |
| 8j | Cl | C2H5 | 52.8 |
| 8k | Cl | n-C3H7 | 26.1 |
| 8l | Cl | n-C4H9 | 51.5 |
| 8m | F | CH3 | >107.1 |
| 8n | F | C2H5 | >105.7 |
| 8o | F | n-C3H7 | >104.2 |
| 8p | F | n-C4H9 | >102.8 |
Data sourced from: Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. nih.gov
The data indicates that both the nature of the halogen at the 6-position and the length of the alkoxy chain influence the minimum inhibitory concentration (MIC). Notably, compound 8h , with a bromo substituent and an n-butyl group, exhibited the most potent activity. nih.gov These compounds were also evaluated for their cytotoxic effects on L929 mouse fibroblast cells and showed no significant cytotoxicity, suggesting a selective action against the mycobacteria. nih.gov
In addition to their antimycobacterial effects, these derivatives also displayed antibacterial activity against other pathogens, including Staphylococcus albus, Proteus mirabilis, and Escherichia coli. nih.gov This broader spectrum of activity suggests that the molecular targets of these compounds may be conserved across different bacterial species.
Other studies on quinoline derivatives have highlighted different mechanisms of action. For example, certain 4-aminoquinoline (B48711) derivatives act as potent and selective antagonists of the α2C-adrenoceptor. researchgate.net The critical structural feature for this activity was found to be a substituent at the 3-position of the quinoline ring. researchgate.net
Furthermore, a series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives have been synthesized and evaluated for their cardiotonic activity. nih.gov These compounds demonstrated positive inotropic effects in animal models, indicating a mechanism that involves the enhancement of cardiac contractility. nih.gov Specifically, compounds like 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone and its derivatives were found to be potent cardiac stimulants. nih.gov The selectivity for increasing contractile force over heart rate suggests a specific interaction with molecular targets within the cardiac muscle cells. nih.gov
Advanced Spectroscopic and Structural Elucidation of 1 Quinolin 6 Yl Prop 2 En 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive confirmation of the molecular structure of 1-(Quinolin-6-yl)prop-2-en-1-ol.
The ¹H NMR spectrum is expected to show distinct signals for each of the protons in the molecule. The protons on the quinoline (B57606) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in related quinoline derivatives, the proton at the C2 position is often observed at a downfield chemical shift, sometimes as high as δ 8.8 ppm, due to the deshielding effect of the adjacent nitrogen atom. nih.gov The protons at C5, C7, and C8 would also exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with neighboring protons. nih.gov
The prop-2-en-1-ol side chain gives rise to several key signals. The hydroxyl proton (-OH) would appear as a broad singlet, its chemical shift being dependent on solvent and concentration. The carbinol proton (-CH(OH)-) would likely be a triplet or doublet of doublets, coupling to the adjacent vinylic proton and the hydroxyl proton. The terminal vinyl protons (=CH₂) and the internal vinylic proton (-CH=) would resonate in the δ 5.0-6.5 ppm range, showing complex splitting patterns (geminal, cis, and trans coupling).
In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring would produce a series of signals in the aromatic region (δ 115-150 ppm). nih.gov The carbon atom attached to the nitrogen (C2) and the bridgehead carbons (C8a, C4a) are characteristically shifted. For similar structures, aromatic carbons have been observed between δ 119.6 and 150.0 ppm. nih.gov The carbons of the prop-2-en-1-ol side chain would be found in the aliphatic and olefinic regions. The carbinol carbon (-CH(OH)-) would typically appear around δ 70-75 ppm, while the vinylic carbons would be in the δ 115-140 ppm range.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming these assignments by establishing ¹H-¹H coupling networks and one-bond ¹H-¹³C correlations, respectively. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous quinoline and allylic alcohol structures. Actual values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Quinoline H-2 | 8.8 - 8.9 | ~150 | Doublet, adjacent to N |
| Quinoline H-3 | 7.4 - 7.5 | ~121 | Doublet of doublets |
| Quinoline H-4 | 8.0 - 8.1 | ~136 | Doublet |
| Quinoline H-5 | 8.1 - 8.2 | ~129 | Doublet |
| Quinoline H-7 | 7.7 - 7.8 | ~128 | Doublet of doublets |
| Quinoline H-8 | 7.5 - 7.6 | ~130 | Doublet |
| -CH(OH)- | 5.3 - 5.5 | ~74 | Coupling to vinyl-H and OH |
| -CH=CH₂ | 5.9 - 6.1 | ~140 | Multiplet |
| -CH=CH₂ (terminal) | 5.1 - 5.4 | ~115 | Two separate signals (cis and trans) |
| -OH | Variable (e.g., 2.0 - 4.0) | N/A | Broad singlet |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass of this compound, confirming its elemental composition (C₁₂H₁₁NO). The expected monoisotopic mass is 185.0841 Da. Techniques like electrospray ionization (ESI) would typically yield the protonated molecule [M+H]⁺ at m/z 186.0913. rsc.org
The fragmentation pattern in MS/MS analysis offers valuable structural information. For quinoline derivatives, fragmentation often involves the quinoline ring itself. mdpi.com For this compound, key fragmentation pathways are expected to include:
Loss of Water: A facile loss of H₂O from the protonated molecule to give a fragment at m/z 168.0813, corresponding to a highly stabilized quinolinyl-allyl cation.
Cleavage of the Side Chain: Cleavage at the C-C bond between the quinoline ring and the propenol side chain can occur.
Quinoline Ring Fragmentation: The quinoline ring can undergo characteristic cleavages, such as the loss of HCN, leading to smaller fragments that are diagnostic of the core heterocycle. For example, the fragmentation of quinolin-6-ol shows major peaks at m/z 118 and 91, corresponding to sequential losses from the ring structure. nih.gov
Table 2: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Formula | Description |
|---|---|---|
| 186.0913 | [C₁₂H₁₂NO]⁺ | Protonated molecule [M+H]⁺ |
| 168.0813 | [C₁₂H₁₀N]⁺ | Loss of water from [M+H]⁺, [M+H-H₂O]⁺ |
| 154.0657 | [C₁₁H₈N]⁺ | Loss of CH₂O from [M+H-H₂O]⁺ |
| 129.0578 | [C₉H₇N]⁺ | Quinoline radical cation, loss of allyl alcohol side chain |
| 128.0500 | [C₉H₆N]⁺ | Loss of HCN from the quinoline fragment |
X-ray Crystallography for Solid-State Structure and Ligand-Target Interaction Analysis
Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound. Although a specific crystal structure for this compound is not publicly available, analysis of related quinoline structures allows for a detailed prediction of its potential crystallographic features. For instance, the crystal structure of quinolin-6-ol has been determined, providing a reference for the core quinoline moiety. nih.gov
The molecule would likely crystallize in a common space group such as P2₁/c or P-1. nih.govmdpi.com The solid-state conformation would be determined by a balance of intramolecular and intermolecular forces. Key intermolecular interactions expected to govern the crystal packing include:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the quinoline nitrogen atom can act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the supramolecular architecture. mdpi.com
π-π Stacking: The planar quinoline ring system facilitates π-π stacking interactions between adjacent molecules, a common feature in the crystal packing of aromatic heterocycles. nih.gov
C-H···π Interactions: Hydrogen atoms from the aliphatic side chain or the quinoline ring can interact with the π-system of a neighboring quinoline ring, further stabilizing the crystal lattice. nih.gov
Analysis of these interactions is critical for understanding polymorphism and for rational drug design, where the solid-state conformation dictates how a ligand might fit into a protein's binding site.
Table 3: Example Crystallographic Data for a Related Quinoline Derivative Data from 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, a related quinoline structure. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.402 |
| b (Å) | 12.458 |
| c (Å) | 17.978 |
| α (°) | 90.79 |
| β (°) | 107.90 |
| γ (°) | 91.96 |
| Volume (ų) | ~2635 |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., Chemosensor Applications)
Electronic spectroscopy provides insight into the photophysical properties of this compound, which are dominated by the quinoline chromophore.
The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π-π* transitions within the aromatic system. Quinoline itself has characteristic absorption bands, and these are expected to be present in the derivative, potentially red-shifted by the substitution. In various solvents, quinoline derivatives show absorption maxima in the range of 280 to 510 nm. researchgate.net The absorption properties can be sensitive to solvent polarity (solvatochromism), which can provide information about the change in dipole moment upon electronic excitation. researchgate.net
Upon excitation, the molecule may exhibit fluorescence. The quinoline ring is a known fluorophore, and its derivatives are often highly emissive. mdpi.com The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For example, some quinoline derivatives exhibit fluorescence emission in the blue to green region of the spectrum (e.g., 420-590 nm). mdpi.comnih.gov The interaction of the hydroxyl group and the quinoline nitrogen with metal ions or other analytes can lead to changes in fluorescence intensity or wavelength (chelation-enhanced fluorescence or quenching). This property makes quinoline derivatives, and potentially this compound, attractive candidates for the development of selective fluorescent chemosensors. mdpi.comrsc.org
Table 4: Predicted Photophysical Properties for this compound
| Property | Predicted Range | Transition | Notes |
|---|---|---|---|
| Absorption Maxima (λabs) | 280 - 350 nm | π-π* | Dependent on solvent polarity. researchgate.net |
| Emission Maxima (λem) | 400 - 500 nm | Fluorescence (S₁ → S₀) | Potential for solvatochromic shifts. nih.gov |
| Stokes Shift | ~50 - 150 nm | N/A | Difference between absorption and emission maxima. nih.gov |
| Fluorescence Quantum Yield (ΦF) | Variable (0.1 - 0.8) | N/A | Highly dependent on solvent and molecular rigidity. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational landscape of the molecule.
The IR spectrum of this compound would be characterized by several distinct absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C=C stretching vibrations of the quinoline ring and the vinyl group are expected in the 1500-1650 cm⁻¹ region. rsc.org A strong band corresponding to the C-O stretching of the secondary alcohol would be visible around 1050-1150 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic ring provide information about the substitution pattern and appear in the 750-900 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. Conformational isomers, arising from rotation around the C-C single bond connecting the quinoline ring and the alcohol, could potentially be distinguished by subtle shifts in vibrational frequencies, particularly in low-temperature studies.
Table 5: Key Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Technique |
|---|---|---|
| 3200 - 3600 | O-H stretch (alcohol) | IR |
| 3000 - 3100 | Aromatic & Vinylic C-H stretch | IR, Raman |
| 2850 - 2960 | Aliphatic C-H stretch (if applicable) | IR, Raman |
| ~1620 | C=C stretch (vinyl) | IR, Raman |
| 1500 - 1600 | C=C and C=N stretch (quinoline ring) | IR, Raman |
| 1050 - 1150 | C-O stretch (secondary alcohol) | IR |
| 750 - 900 | Aromatic C-H out-of-plane bend | IR |
Computational and Theoretical Studies on 1 Quinolin 6 Yl Prop 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of "1-(Quinolin-6-yl)prop-2-en-1-ol". DFT studies on related quinoline (B57606) derivatives have provided valuable insights into their molecular properties, which can be extrapolated to understand the target compound. rsc.orguantwerpen.bearabjchem.org
These calculations typically involve geometry optimization of the molecule to its lowest energy state. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For quinoline derivatives, these calculations help in understanding their potential as inhibitors or interacting partners with biological macromolecules. researchgate.net
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For "this compound," the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group are expected to be regions of negative potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the hydroxyl and vinyl groups would exhibit positive potential.
Other quantum-molecular descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rsc.orgarabjchem.org These parameters provide a quantitative measure of the molecule's reactivity and are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models.
Table 1: Predicted Quantum Chemical Properties of Quinoline Derivatives
| Property | Description | Predicted Significance for this compound |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher reactivity and potential for biological activity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule. | Identifies potential sites for non-covalent interactions with biological targets. |
| Electronegativity | A measure of the atom's ability to attract shared electrons. | Influences the polarity of bonds and intermolecular interactions. |
| Chemical Hardness | Resistance to change in electron distribution. | A higher value suggests greater stability. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For "this compound," docking studies could be employed to investigate its potential to bind to various biological targets. For instance, quinoline derivatives have been studied as inhibitors of enzymes like HIV reverse transcriptase and various kinases, which are implicated in cancer. nih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, "this compound," would then be computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results of docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of both the ligand and the protein. Studies on other quinoline derivatives have used MD simulations to confirm the stability of the ligand-protein complex and to analyze the persistence of key interactions over the simulation time. uantwerpen.be
Conformational Analysis and Stereochemical Predictions
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of "this compound" would aim to identify the most stable, low-energy conformations that the molecule is likely to adopt. This is particularly important for a flexible molecule containing a rotatable bond between the quinoline ring and the propenol side chain.
The presence of the allylic alcohol moiety introduces specific conformational considerations due to allylic strain, which arises from the interactions between substituents on the sp2-hybridized carbons of the double bond and the sp3-hybridized carbon bearing the hydroxyl group. nih.gov Computational methods like molecular mechanics or quantum chemical calculations can be used to rotate the key dihedral angles and calculate the potential energy surface of the molecule. This analysis would reveal the energy barriers between different conformations and the relative populations of each conformer at a given temperature.
"this compound" possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R) and (S). The stereochemistry of a drug can have a profound impact on its pharmacological activity, with one enantiomer often being significantly more potent or having a different biological effect than the other. While the synthesis of this compound may result in a racemic mixture, computational methods can be used to predict the preferred stereochemistry for binding to a specific chiral target, such as an enzyme active site. nih.gov This information is invaluable for guiding stereoselective synthesis efforts.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling to Predict Metabolic Fate and Bioavailability
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. In silico ADME profiling offers a rapid and cost-effective way to predict these properties based on the molecule's structure. Various computational models and web-based tools, such as SwissADME and pkCSM, are available for this purpose. ijpsjournal.comresearchgate.netjournalijtdh.comphytojournal.com
For "this compound," these tools can predict a range of physicochemical and pharmacokinetic parameters. These predictions are often based on established rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability.
Table 2: Predicted ADME Properties for this compound based on General Quinoline Derivative Data
| ADME Parameter | Prediction | Implication |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Variable, likely low | The compound may have limited access to the central nervous system. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | May lead to drug-drug interactions. |
| Hepatotoxicity | Possible, as seen with some quinolines | Potential for liver toxicity needs to be experimentally evaluated. ijprajournal.com |
| Bioavailability Score | Moderate to High | The compound has a good probability of reaching systemic circulation after oral administration. |
It is important to note that while in silico predictions are highly valuable for prioritizing compounds and identifying potential liabilities, they are not a substitute for experimental validation. The actual ADME properties of "this compound" would need to be confirmed through in vitro and in vivo studies.
Applications of 1 Quinolin 6 Yl Prop 2 En 1 Ol and Its Analogs in Chemical Sciences
Role as Versatile Synthetic Intermediates and Precursors to Complex Molecular Architectures
The chemical structure of 1-(Quinolin-6-yl)prop-2-en-1-ol, featuring both a quinoline (B57606) ring and an allylic alcohol moiety, makes it a valuable building block in organic synthesis. The quinoline system itself can be constructed through various established methods, such as the Pfitzinger reaction, which allows for the synthesis of substituted quinoline-4-carboxylic acids from isatin (B1672199) derivatives and carbonyl compounds. These can then be further modified. nih.gov
The allylic alcohol group is particularly reactive and can participate in a wide array of chemical transformations, including:
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-(Quinolin-6-yl)prop-2-en-1-one, a chalcone-like structure. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active heterocycles. nih.govnih.gov
Substitution Reactions: The hydroxyl group can be replaced by various nucleophiles, often after activation (e.g., by converting it to a leaving group), to introduce new functionalities.
Addition Reactions: The double bond is susceptible to electrophilic addition, allowing for the introduction of diverse functional groups across the vinyl moiety.
Cyclization Reactions: The functional groups on both the quinoline ring and the propenol side chain can be engaged in intramolecular reactions to construct more complex, polycyclic architectures.
The synthesis of analogs such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol demonstrates how the quinoline core can serve as a scaffold for building libraries of complex molecules with potential biological activities. nih.gov The modification of methyl groups at positions C2 or C8 of the quinoline ring is another established route for elaborating the core structure into more complex derivatives. thieme-connect.de This versatility underscores the role of quinoline-based alcohols as key intermediates for accessing novel chemical space.
Table 1: Synthetic Utility of the Quinoline Allyl Alcohol Scaffold
| Reaction Type | Functional Group Involved | Potential Product Class |
| Oxidation | Secondary Alcohol | α,β-Unsaturated Ketones (Chalcones) |
| Etherification | Secondary Alcohol | Alkoxy-quinoline Derivatives |
| Epoxidation | Alkene (Double Bond) | Quinoline-epoxide Intermediates |
| Dihydroxylation | Alkene (Double Bond) | Quinoline-diol Derivatives |
| Cycloaddition | Alkene (Double Bond) | Complex Polycyclic Systems |
| Hydrogenation | Alkene (Double Bond) | 1-(Quinolin-6-yl)propan-1-ol |
Development as Chemical Probes for Biological System Interrogations
Quinoline derivatives are of significant interest as fluorescent probes due to their inherent photophysical properties, which can be finely tuned through chemical modification. researchgate.netnih.gov The nitrogen atom in the quinoline ring can interact with its environment, leading to changes in fluorescence that can be used for sensing. nih.gov
Key features of quinoline-based probes include:
pH Sensitivity: The fluorescence of many quinoline compounds is dependent on pH. rsc.org Protonation of the quinoline nitrogen can alter the electronic structure, leading to significant changes in fluorescence intensity or a shift in emission wavelength. nih.govrsc.org This property allows for the development of probes to monitor pH changes in biological systems like cells. researchgate.net
Solvatochromism: Some quinoline dyes are highly sensitive to solvent polarity, with their emission wavelength changing in different environments. This solvatochromic behavior can be used to probe the local environment of a protein surface or a cellular compartment. nih.gov
Metal Ion Sensing: The quinoline scaffold, particularly derivatives like 8-hydroxyquinoline, can act as a chelator for metal ions. researchgate.net The coordination of metals such as Al³⁺, Zn²⁺, and Mg²⁺ can lead to intense luminescence, forming the basis for highly sensitive and selective fluorescent sensors for these ions. nih.gov
Bio-imaging: The rigid and planar structure of the quinoline nucleus facilitates its interaction with biomolecules like proteins and nucleic acids. researchgate.net This has led to the development of quinoline-based dyes for staining cells, imaging DNA and RNA, and detecting specific biological targets like amyloid plaques. nih.govresearchgate.net
Table 2: Examples of Quinoline-Based Fluorescent Probes
| Probe Type | Analyte/Target | Principle of Detection | Reference |
| Dimethylamino quinoline (DMAQ) | pH | pH-dependent dual emission or intensity changes | nih.gov |
| 5-Chloro-8-hydroxyquinoline Complexes | Metal Ions (Al³⁺, Zn²⁺, etc.) | Chelation-enhanced fluorescence | nih.gov |
| Styrylquinolines | Cellular Staining | Spectroscopic changes upon binding | researchgate.net |
| 1,4-di(quinoline-6-yl)buta-1,3-diyne | Acidity (pH) | Reversible fluorescence color changes upon protonation | researchgate.net |
| Carbocyanine Dyes | DNA and RNA | Intercalation or binding leading to fluorescence | researchgate.net |
Potential in Agrochemical Development (e.g., Fungicides)
The quinoline scaffold is recognized as a "privileged structure" in medicinal and agrochemical research, appearing in numerous synthetic and natural compounds with potent biological activity. nih.govingentaconnect.combenthamdirect.com There is a significant body of research focused on developing quinoline-based compounds as antifungal agents to address the growing issue of resistance to existing drugs. nih.govbenthamdirect.com
Analogs of this compound have shown promise in this area. For instance, quinolin-6-yloxyacetamides are a class of fungicides that act by inhibiting fungal tubulin polymerization, a mechanism that disrupts cell division and growth. researchgate.net Other research has identified novel quinoline-based fungicides through scaffold hopping approaches, indicating their potential to combat key agricultural pathogens. digitellinc.com
Structure-activity relationship studies have shown that substitutions on the quinoline ring can significantly impact antifungal potency. In a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, substitutions at the 6-position (e.g., with halogen atoms) and variations in the alkoxy side chain were found to modulate the activity against Mycobacterium tuberculosis and other microbes. nih.gov Similarly, 2-styrylquinoline (B1231325) derivatives have demonstrated activity against various microbes, including the fungus Candida albicans. researchgate.net
Table 3: Antifungal Activity of Selected Quinoline Analogs
| Compound Class | Proposed Mechanism of Action | Target Pathogens | Reference |
| Quinolin-6-yloxyacetamides | Tubulin Polymerization Inhibition | Phytophthora infestans, Plasmopara viticola, Pythium ultimum | researchgate.net |
| 2-Styrylquinoline Derivatives | Not specified | Candida albicans | researchgate.net |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Not specified | General antimicrobial/antifungal activity reported | nih.gov |
| 8-Hydroxyquinoline and its complexes | Not specified | General antifungal properties | nih.govbenthamdirect.com |
Utility as Ligands in Asymmetric Catalysis for Enantioselective Transformations
The development of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a cornerstone of modern organic synthesis. The rigid quinoline backbone makes it an excellent scaffold for designing such ligands. researchgate.net By introducing chiral elements to the quinoline framework, chemists have created a plethora of ligands for highly enantioselective transformations. researchgate.netpolyu.edu.hk
These quinoline-based ligands have been successfully applied in a variety of important reactions:
Asymmetric Hydrogenation: Chiral ruthenium and iridium complexes with quinoline-based ligands have been used for the asymmetric hydrogenation of quinolines themselves to produce optically active tetrahydroquinolines, which are valuable building blocks. polyu.edu.hkacs.org Enantiomeric excesses (ee) of up to >99% have been achieved. acs.org
Asymmetric Hydroamination: Copper(I) hydride complexes with chiral phosphine (B1218219) ligands have been used to catalyze the asymmetric hydroamination of dearomatized quinolines, affording 4-amino-1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov
Carbon-Carbon Bond Formation: Chiral quinoline-derived ligands are used in reactions like aldol (B89426) and Mannich reactions, where they can organize the transition state through noncovalent interactions, such as hydrogen bonding, to direct the stereochemical outcome. acs.org
The synthesis of these ligands often involves Schiff base formation, or the introduction of chiral oxazoline (B21484) or amine groups onto the quinoline scaffold. researchgate.net The electronic properties of substituents on the ligand can have a significant effect on the enantioselectivity of the catalyzed reaction. polyu.edu.hk
Table 4: Quinoline-Based Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |
| Cationic η⁶-arene–Ru(II) Complex | Ruthenium | Asymmetric Hydrogenation | Quinolines | Up to >99% | acs.org |
| Dipyridinyl phosphine type | Iridium | Asymmetric Hydrogenation | 8-Hydroxyquinolines | Up to 96% | polyu.edu.hk |
| Chiral (R,R)-Ph-BPE | Copper | Asymmetric Hydroamination | Internal Cyclic Alkenes | High | nih.gov |
| epi-Quinine-derived amide/phosphine | Silver | Aldol/Mannich Reactions | Ketimines | High | acs.org |
Contributions to Functional Materials and Dyes
The unique photophysical and electronic properties of the quinoline ring system make it a valuable component in the design of functional organic materials and dyes. researchgate.netnih.gov The ability to undergo intramolecular charge transfer (ICT) and the high thermal and redox stability of the scaffold are particularly advantageous. nih.govresearchgate.net
Applications in this domain include:
Organic Dyes: Quinoline moieties are integral to various classes of dyes, including cyanine (B1664457) dyes. These dyes are known for their high molar extinction coefficients and stability, and they have applications in medicine and engineering. nih.gov Bisazo acid dyes based on quinoline have also been synthesized and assessed for their performance in dyeing fabrics like nylon and wool. orientjchem.org
Photoinitiators: Dyes based on quinoline and quinoxaline (B1680401) skeletons have been designed as visible-light photoinitiators for polymerization reactions, such as those used in dental fillings. mdpi.comnih.gov These compounds can absorb light from dental lamps and generate a long-lived excited state, which is crucial for initiating the polymerization chain reaction efficiently, often requiring only very low concentrations of the initiator. mdpi.comnih.gov
Organic Optoelectronics: Quinoline-based molecules exhibit efficient electron-transporting properties, high photoluminescence quantum yields, and good stability. These characteristics are highly desirable for use in organic light-emitting diodes (OLEDs), photodiode detectors, and organic photovoltaic cells (OPVs). researchgate.net
The photophysical properties, such as the absorption and emission wavelengths and quantum yields, can be systematically tuned by altering the substituents on the quinoline core, allowing for the rational design of materials with specific functions. nih.govmdpi.com
Table 5: Quinoline Derivatives in Functional Materials
| Material/Application | Quinoline Derivative Type | Key Property/Function | Reference |
| Dyes | Cyanine Dyes with Quinoline Moieties | High Molar Extinction Coefficient, Stability | nih.gov |
| Dyes | Bisazo Acid Dyes | Dyeing of Nylon, Wool, Silk | orientjchem.org |
| Photoinitiators | Quinoline/Quinoxaline Dyes | Visible Light Absorption, Long-Lived Excited State | mdpi.comnih.gov |
| Organic Electronics (OLEDs, OPVs) | General Quinoline Derivatives | Electron-Transporting, High Photoluminescence Quantum Yield | researchgate.net |
| Fluorescent Materials | bis-Quinolin-3-yl-chalcones | Positive Solvatochromism, Tunable Emission | nih.gov |
Future Research Directions and Translational Challenges
Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy
The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with numerous named reactions developed for their construction. rsc.org A known method for producing chiral alpha-allyl alcohols, such as 1-(Quinolin-6-yl)prop-2-en-1-ol, involves a one-pot reaction, as indicated by Chinese patent CN-112010822. chiralen.com However, to align with the principles of green chemistry, future research should focus on developing synthetic routes with enhanced atom economy. This involves minimizing waste and maximizing the incorporation of all starting materials into the final product.
Future synthetic strategies could explore:
Catalytic Asymmetric Allylation: Investigating novel chiral catalysts to achieve high enantioselectivity in the synthesis of specific stereoisomers of this compound. This would be crucial for studying stereospecific biological activities.
One-Pot Multi-Component Reactions: Designing reactions where quinoline precursors, an allyl source, and other reagents react in a single step to form the target molecule, thereby reducing purification steps and solvent usage. researchgate.netnih.gov
Flow Chemistry Approaches: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, which is a critical consideration for potential industrial applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Allylation | High enantiopurity, stereospecificity | Development of novel, efficient chiral catalysts |
| One-Pot Multi-Component Reactions | Reduced waste, operational simplicity | Design of convergent reaction pathways |
| Flow Chemistry | Improved scalability, safety, and control | Optimization of reaction conditions in microreactors |
Exploration of Undiscovered Biological Activities and Identification of Novel Molecular Targets
The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov The biological profile of this compound remains largely unexplored, presenting a significant opportunity for discovery.
A systematic biological evaluation should be undertaken to screen for activities such as:
Antiproliferative Activity: Testing against a panel of cancer cell lines to identify potential as a novel anticancer agent. nih.gov
Antimicrobial Activity: Evaluating its efficacy against various strains of bacteria and fungi, a common property of quinoline derivatives.
Antiviral Activity: Screening against a range of viruses, given that some quinoline-based compounds have shown antiviral properties. nih.gov
Neurological Activity: Investigating its effects on neurological pathways, as some quinoline derivatives have been found to modulate neuronal channels. georgiasouthern.edu
Identifying the molecular targets of any observed biological activity is a critical subsequent step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the specific proteins or pathways with which this compound interacts.
Rational Design of Derivatives with Enhanced Potency, Selectivity, and Mechanistic Specificity
Once a lead biological activity is identified for this compound, the principles of medicinal chemistry can be applied to rationally design derivatives with improved properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying different parts of the molecule to understand their contribution to biological activity. georgiasouthern.edunih.gov
Key areas for modification include:
Substitution on the Quinoline Ring: Introducing various functional groups at different positions of the quinoline core to enhance binding affinity and selectivity for the molecular target.
Modification of the Allyl Alcohol Moiety: Altering the electronic and steric properties of the prop-2-en-1-ol group to fine-tune its reactivity and interaction with biological macromolecules.
Introduction of Pharmacophoric Features: Incorporating specific chemical motifs known to be important for particular biological activities, such as hydrogen bond donors and acceptors.
| Derivative Class | Rationale for Design | Desired Outcome |
| Halogenated Quinoline Analogs | Enhance binding affinity and metabolic stability | Increased potency and duration of action |
| Ester and Ether Prodrugs | Improve bioavailability and cell permeability | Enhanced drug delivery to the target site |
| Conformationally Restricted Analogs | Increase selectivity and reduce off-target effects | Improved safety profile |
Advanced Mechanistic Studies and Refinement of Structure-Activity Relationships
A deep understanding of the mechanism of action at the molecular level is paramount for the development of any therapeutic agent. For this compound and its future derivatives, advanced mechanistic studies will be essential.
These studies should aim to:
Elucidate the Binding Mode: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its molecular target.
Investigate Downstream Signaling Pathways: Identifying the cellular signaling cascades that are modulated upon target engagement.
Refine SAR Models: Integrating mechanistic data with biological activity data to build more predictive models for the rational design of next-generation compounds. nih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation can significantly accelerate the drug discovery process. nih.gov For this compound, a combined in silico and in vitro/in vivo approach will be highly beneficial.
Computational methods that can be employed include:
Virtual Screening: Using computational models of known biological targets to screen virtual libraries of this compound derivatives to prioritize compounds for synthesis and testing. nih.govresearchgate.net
Molecular Docking: Predicting the binding orientation and affinity of the compounds to their putative targets to guide the design of more potent analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity to predict the potency of novel derivatives. rsc.org
Experimental validation of computational predictions is crucial to ensure the accuracy and relevance of the in silico models.
Exploration of New Applications in Emerging Fields of Chemical Science
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound makes it an interesting candidate for applications in other areas of chemical science.
Potential emerging applications include:
Functional Materials: The quinoline moiety is known for its photophysical properties, suggesting that derivatives of this compound could be explored for use in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.
Catalysis: The allyl alcohol functionality can be a versatile handle for further chemical transformations, making the compound a potential building block in the synthesis of complex molecules or as a ligand in catalysis.
Chemical Biology: As a tool compound to probe biological processes. Its reactivity could be harnessed to develop activity-based probes for identifying new enzyme functions or for covalent labeling of proteins.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(Quinolin-6-yl)prop-2-en-1-ol?
- Methodological Answer : The synthesis typically involves coupling quinoline-6-carbaldehyde with allyl reagents. For example:
- Claisen-Schmidt Condensation : Reacting quinoline-6-carbaldehyde with allyl alcohol under acidic conditions (e.g., H₂SO₄) to form the α,β-unsaturated alcohol .
- Hydrazine-Mediated Coupling : Hydrazine derivatives can facilitate the formation of enone intermediates, which are reduced to yield the target compound .
- Catalytic Cross-Coupling : Palladium-catalyzed reactions (e.g., Heck coupling) between quinoline halides and allyl alcohols may also be applicable .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Claisen-Schmidt | H₂SO₄, reflux | 65–75 | |
| Hydrazine Coupling | EtOH, NH₂NH₂, 80°C | 50–60 | |
| Heck Coupling | Pd(OAc)₂, PPh₃, DMF | 70–85 |
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the allylic alcohol (-CH₂CH=CH-OH) and quinoline aromatic protons. Key signals: δ ~5.8–6.5 ppm (allyl protons), δ ~8.5–9.0 ppm (quinoline H) .
- X-ray Crystallography : For absolute configuration determination. SHELXL () is widely used for refining crystal structures .
- FT-IR : O-H stretching (~3200–3500 cm⁻¹) and C=C conjugation (~1650 cm⁻¹) .
Q. What biological activities are associated with quinoline derivatives like this compound?
- Methodological Answer : Quinoline derivatives exhibit:
- Anticancer Activity : Inhibition of topoisomerases or kinase pathways (e.g., via chalcone hybrids) .
- Antimicrobial Effects : Disruption of bacterial cell membranes (e.g., via allylic alcohol interactions) .
- Antioxidant Properties : Scavenging ROS through conjugated π-systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Pd-catalyzed reactions .
- Temperature Control : Lower temps (e.g., 60°C) reduce side reactions in Claisen-Schmidt condensations .
- Catalyst Tuning : Use of bulky ligands (e.g., P(t-Bu)₃) in Heck coupling improves regioselectivity .
Q. How can contradictions in reported biological activity data for quinoline derivatives be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, cell lines) .
- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out impurities .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to validate target binding modes .
Q. What computational strategies are effective for predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability .
- Docking Studies : Map interactions with biological targets (e.g., acetylcholinesterase) using Schrödinger Suite .
Table 2 : Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV (B3LYP/6-31G*) | Reactivity Prediction |
| Binding Affinity (ΔG) | -8.5 kcal/mol (AutoDock) | Target Interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
